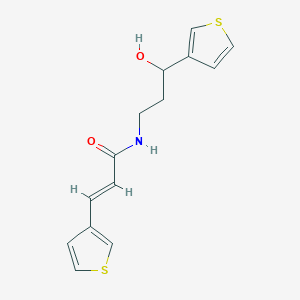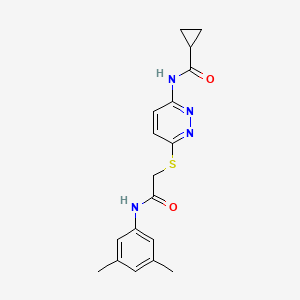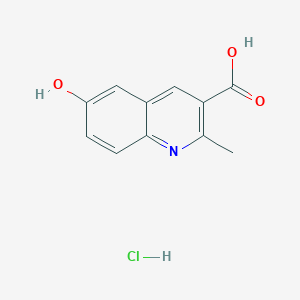
6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride is a versatile small molecule scaffold with a molecular weight of 239.66 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its quinoline core structure, which is a common motif in many biologically active molecules .
準備方法
The synthesis of 6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride involves several steps. One common method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another approach involves a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, palladium catalysts, and Lewis acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the quinoline core.
科学的研究の応用
6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions of quinoline derivatives with biological targets. . Additionally, the compound is used in industrial applications, such as the development of new materials and catalysts.
作用機序
The mechanism of action of 6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride can be compared with other quinoline derivatives, such as 2-methylquinoline-3-carboxylic acid and 6-hydroxyquinoline. These compounds share similar core structures but differ in their functional groups and chemical properties . The presence of the hydroxyl and carboxylic acid groups in this compound makes it unique, providing additional sites for chemical modification and enhancing its biological activity.
特性
IUPAC Name |
6-hydroxy-2-methylquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.ClH/c1-6-9(11(14)15)5-7-4-8(13)2-3-10(7)12-6;/h2-5,13H,1H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRGOUWZQOBQOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-difluoro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2405042.png)
![2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2405044.png)
![3-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2405045.png)
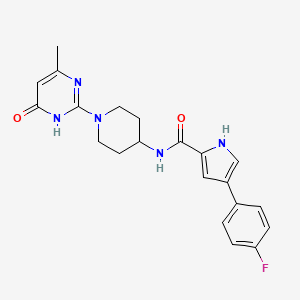
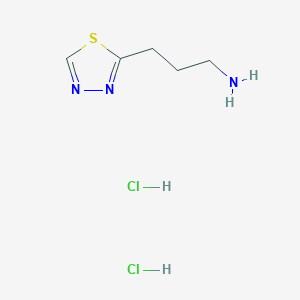
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2405052.png)
![N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2405054.png)
![2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2405057.png)

![6-(3-methoxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2405060.png)
![[1,2,3]Thiadiazol-5-yl-acetic acid](/img/structure/B2405062.png)
